4-(Dimethoxymethyl)-2-(propylthio)pyrimidine 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine
Brand Name: Vulcanchem
CAS No.: 193747-11-4
VCID: VC3936047
InChI: InChI=1S/C10H16N2O2S/c1-4-7-15-10-11-6-5-8(12-10)9(13-2)14-3/h5-6,9H,4,7H2,1-3H3
SMILES: CCCSC1=NC=CC(=N1)C(OC)OC
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine

CAS No.: 193747-11-4

Cat. No.: VC3936047

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine - 193747-11-4

Specification

CAS No. 193747-11-4
Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name 4-(dimethoxymethyl)-2-propylsulfanylpyrimidine
Standard InChI InChI=1S/C10H16N2O2S/c1-4-7-15-10-11-6-5-8(12-10)9(13-2)14-3/h5-6,9H,4,7H2,1-3H3
Standard InChI Key OLOXWDOAMVPHAD-UHFFFAOYSA-N
SMILES CCCSC1=NC=CC(=N1)C(OC)OC
Canonical SMILES CCCSC1=NC=CC(=N1)C(OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring system containing two nitrogen atoms. The compound’s structure includes:

  • A dimethoxymethyl group (-CH(OCH3_3)2_2) at the 4-position, which enhances solubility and serves as a potential site for further chemical modifications.

  • A propylthio group (-S-CH2_2CH2_2CH3_3) at the 2-position, contributing to lipophilicity and influencing molecular interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.193747-11-4
Molecular FormulaC10H16N2O2S\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight228.31 g/mol
IUPAC Name4-(dimethoxymethyl)-2-propylsulfanylpyrimidine
SMILESCCCSC1=NC=CC(=N1)C(OC)OC
InChIKeyOLOXWDOAMVPHAD-UHFFFAOYSA-N

Synonyms and Alternate Designations

The compound is referenced under multiple names in literature, including:

  • 2-(Propylthio)-4-(dimethoxymethyl)pyrimidine

  • 4-Dimethoxymethyl-2-propylsulfanyl-pyrimidine

  • 2-Propylthiopyrimidine-4-carboxaldehyde dimethyl acetal .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(dimethoxymethyl)-2-(propylthio)pyrimidine typically involves multi-step reactions starting from pyrimidine precursors. Key steps include:

  • Functionalization of the Pyrimidine Ring: Introduction of the propylthio group via nucleophilic substitution or coupling reactions.

  • Protection/Modification at the 4-Position: Installation of the dimethoxymethyl group using acetal-protecting strategies to prevent unwanted side reactions .

A patent by SmithKline Beecham Corporation (US6335340 B1) details the preparation of analogous pyrimidine derivatives, highlighting the use of thiourea derivatives and alkylation agents to introduce sulfur-containing substituents .

Table 2: Representative Synthetic Protocol

StepReactionReagents/ConditionsOutcome
1Thiolation at C2Propyl mercaptan, base2-(Propylthio)pyrimidine
2Acetal Formation at C4Dimethoxyacetone, acid catalystDimethoxymethyl substitution

Purification and Characterization

Post-synthesis purification often employs column chromatography or recrystallization. Structural confirmation is achieved via:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions.

  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight .

Patent Landscape and Industrial Relevance

Key Patents

  • US6335340 B1: Covers methods for synthesizing pyrimidine derivatives with antiviral properties .

  • US20030069243 A1: Describes analogs with enhanced bioavailability for antibacterial applications .

Future Directions and Research Gaps

Unexplored Therapeutic Areas

  • Neuropharmacology: Potential modulation of neurotransmitter systems via sulfur-mediated interactions.

  • Antifungal Activity: Exploration against resistant fungal strains.

Synthetic Optimization

  • Green Chemistry Approaches: Developing solvent-free or catalytic methods to improve yield.

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to enhance efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator